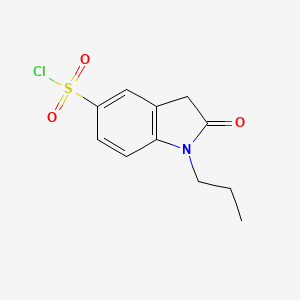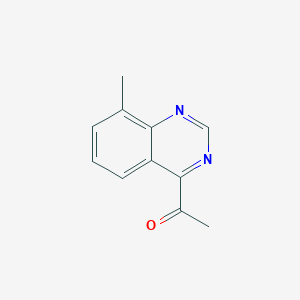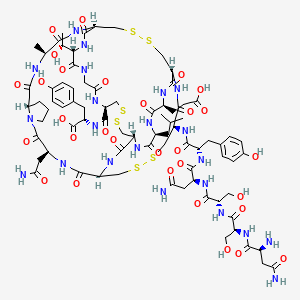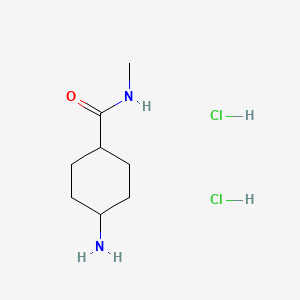
cis-4-amino-N-methyl-cyclohexanecarboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-amino-N-methyl-cyclohexanecarboxamide; dihydrochloride: is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This compound is a derivative of cyclohexanecarboxamide and is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from cyclohexanecarboxylic acid: The carboxylic acid group is first converted to an amide group using ammonia or an amine derivative. Subsequent methylation of the amide nitrogen atom yields the N-methyl derivative.
Using cyclohexanone as a starting material:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxamide groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, including the corresponding amine.
Substitution: Substituted derivatives at the amino or carboxamide groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the context in which it is used. For example, in biological studies, it may interact with enzymes or receptors, leading to specific biological responses.
Comparison with Similar Compounds
N-methyl-cyclohexanecarboxamide
cis-4-amino-cyclohexanecarboxamide
N-methyl-cyclohexanecarboxylic acid
Uniqueness:
cis-4-amino-N-methyl-cyclohexanecarboxamide; dihydrochloride: is unique in its structural features, particularly the presence of both the amino and N-methyl groups on the cyclohexanecarboxamide backbone. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H18Cl2N2O |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10-8(11)6-2-4-7(9)5-3-6;;/h6-7H,2-5,9H2,1H3,(H,10,11);2*1H |
InChI Key |
LWNQWBGVCXVEEA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


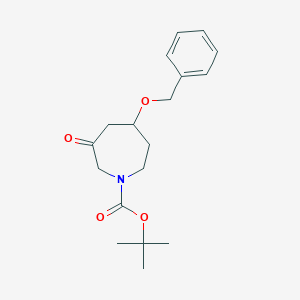

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)
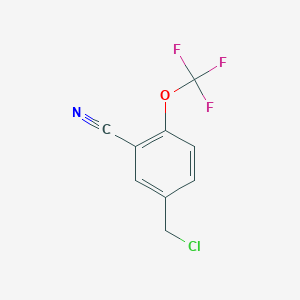

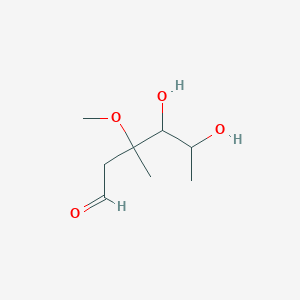
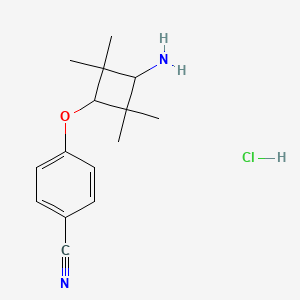
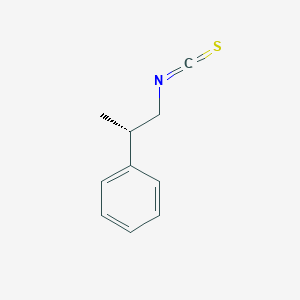

![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
